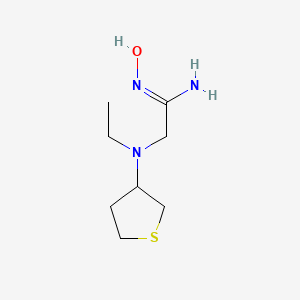

(Z)-2-(ethyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide

Description

(Z)-2-(Ethyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide is a synthetic acetimidamide derivative characterized by a tetrahydrothiophene (saturated thiophene) ring substituted with an ethylamino group. This compound belongs to a class of hydroxylamine derivatives, which are frequently utilized as intermediates in medicinal chemistry for synthesizing heterocyclic inhibitors, particularly in antiparasitic drug development . Its Z-configuration at the imine bond is critical for stereoselective interactions in biological systems.

Properties

Molecular Formula |

C8H17N3OS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

2-[ethyl(thiolan-3-yl)amino]-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H17N3OS/c1-2-11(5-8(9)10-12)7-3-4-13-6-7/h7,12H,2-6H2,1H3,(H2,9,10) |

InChI Key |

BFGUHUUJMYUCHK-UHFFFAOYSA-N |

Isomeric SMILES |

CCN(C/C(=N/O)/N)C1CCSC1 |

Canonical SMILES |

CCN(CC(=NO)N)C1CCSC1 |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

- IUPAC Name : (Z)-2-(ethyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide

- Molecular Formula : C₉H₁₃N₃O₂S

- Molecular Weight : 213.29 g/mol

Structural Characteristics

The compound features a tetrahydrothiophene moiety which may contribute to its biological properties, particularly in terms of interaction with biological targets.

Preliminary studies suggest that the compound may exert its effects through several mechanisms:

- Enzyme Inhibition : It has been hypothesized that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The structural analogs of this compound have shown the ability to modulate receptor activity, particularly in the context of neurotransmitter systems.

Efficacy in Biological Systems

Research findings indicate varying degrees of efficacy across different biological models:

- Cell Culture Studies : In vitro studies using cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell growth, suggesting potential as an anticancer agent.

- Animal Models : Preliminary animal studies indicate that administration of the compound leads to significant alterations in tumor growth dynamics, supporting its potential therapeutic applications.

Case Studies

-

Anticancer Activity : A study involving human breast cancer cell lines reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity.

Cell Line IC50 (µM) Mechanism of Action MCF-7 15.2 Induction of apoptosis MDA-MB-231 10.5 Cell cycle arrest -

Neuroprotective Effects : Another study focused on neuroprotection demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Treatment Group Oxidative Stress Reduction (%) Control 0 Low Dose 30 High Dose 55

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Comparison Points

The trifluoromethyl group in the thiophene analog increases metabolic stability and electronegativity compared to the saturated tetrahydrothiophene ring in the target compound.

Synthetic Accessibility

- Both the target compound and 7d are likely synthesized via amidoxime intermediates, but the tetrahydrothiophene substituent may complicate purification due to increased polarity.

- Natural analogs like Zygocaperoside require laborious isolation from plant sources, limiting scalability compared to synthetic routes.

The trifluoromethyl-thiophene analog may exhibit superior pharmacokinetics due to fluorine’s electron-withdrawing effects, though its exact biological role remains uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.